molecular formula C5H5ClN2 B052933 5-Chloro-2-methylpyrimidine CAS No. 54198-89-9

5-Chloro-2-methylpyrimidine

Cat. No. B052933
CAS RN: 54198-89-9
M. Wt: 128.56 g/mol
InChI Key: UISREOKYJBBYSC-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyrimidine is used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methylpyrimidine is C5H5ClN2 . Its molecular weight is 128.56 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-methylpyrimidine include a melting point of 56-57 °C, a predicted boiling point of 169.3±13.0 °C, and a predicted density of 1.234±0.06 g/cm3 . It is stored in a dry, sealed container at room temperature .

Scientific Research Applications

Organic Synthesis

5-Chloro-2-methylpyrimidine is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

Catalytic Agent

This compound serves as a catalytic agent in various chemical reactions . A catalyst is a substance that can increase the rate of a reaction by lowering the activation energy, but remains chemically unchanged after the reaction.

Petrochemical Additive

5-Chloro-2-methylpyrimidine is used as an additive in the petrochemical industry . Additives are substances formulated for improvement of the anti-friction, chemical and physical properties of base oils (mineral, synthetic, vegetable or animal), which results in enhancing the lubricant performance and extending the equipment life.

Synthetic Chemistry

It is also used in synthetic chemistry . Synthetic chemistry involves the creation of new compounds from existing ones and the study of how they react.

Pharmaceutical Intermediate

5-Chloro-2-methylpyrimidine is used as an intermediate for pharmaceuticals . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals. Many pharmaceuticals are produced through complex reactions that involve several steps, each requiring specific reagents and conditions.

Material Science

In the field of material science , 5-Chloro-2-methylpyrimidine can be used in the synthesis of new materials with potential applications in various industries .

Safety and Hazards

5-Chloro-2-methylpyrimidine is classified as a hazardous substance. It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding smoking. The container should be kept tightly closed, and protective gloves, eye protection, and face protection should be worn .

Future Directions

5-Chloro-2-methylpyrimidine has been used in the synthesis of BI 207524, an Indole Diamide NS5B Thumb Pocket 1 Inhibitor for the potential treatment of chronic hepatitis C virus . This suggests potential future directions in the development of new treatments for chronic hepatitis C virus.

properties

IUPAC Name

5-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISREOKYJBBYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304311
Record name 5-chloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylpyrimidine

CAS RN

54198-89-9
Record name 54198-89-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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